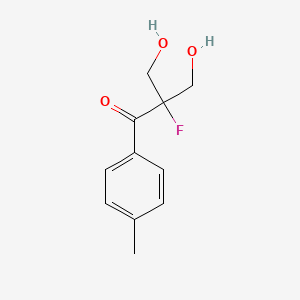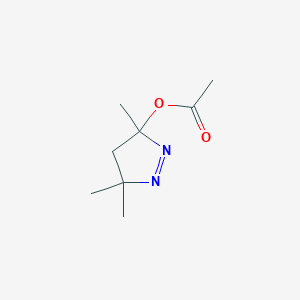
(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate is a chemical compound with the molecular formula C8H14N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,5-trimethyl-4H-pyrazol-3-yl) acetate typically involves the reaction of 3,5,5-trimethyl-4H-pyrazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, alcohol derivatives, and substituted pyrazole compounds .
Aplicaciones Científicas De Investigación
(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various pyrazole derivatives with potential pharmacological activities.
Biology: Studied for its potential antileishmanial and antimalarial activities.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (3,5,5-trimethyl-4H-pyrazol-3-yl) acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects. The compound’s structure allows it to fit into the active site of the enzyme, thereby blocking its activity and preventing the parasite’s growth .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-trimethyl-1H-pyrazol-4-yl acetate
- 3-acetoxy-3,5,5-trimethyl-1-pyrazoline
- 3H-Pyrazol-3-ol, 4,5-dihydro-3,5,5-trimethyl-, 3-acetate
Uniqueness
(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate is unique due to its specific structural features that confer distinct pharmacological activities. Its trimethyl substitution pattern and acetate group make it a valuable intermediate in the synthesis of various bioactive compounds .
Propiedades
Número CAS |
37696-47-2 |
|---|---|
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate |
InChI |
InChI=1S/C8H14N2O2/c1-6(11)12-8(4)5-7(2,3)9-10-8/h5H2,1-4H3 |
Clave InChI |
PORAUZXCEMXSPR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1(CC(N=N1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


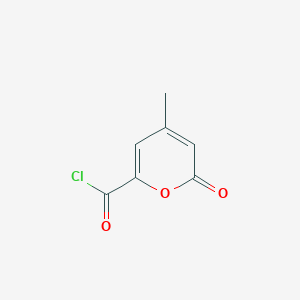
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)

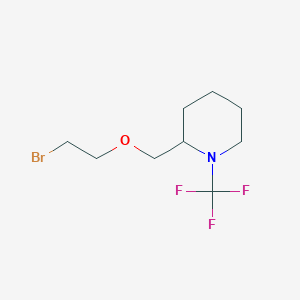
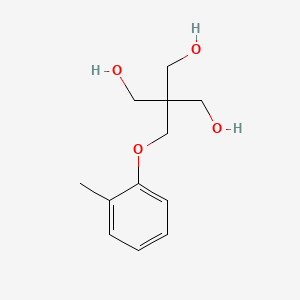
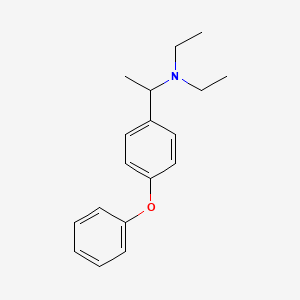

![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)
![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)
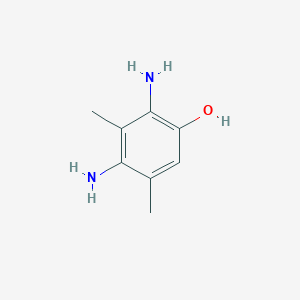
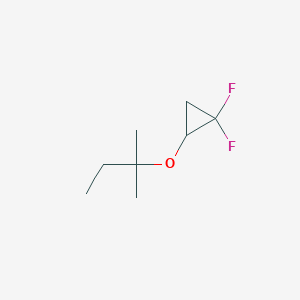

![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13947563.png)
